Ethyl heptafluorobutyrylacetate

Vue d'ensemble

Description

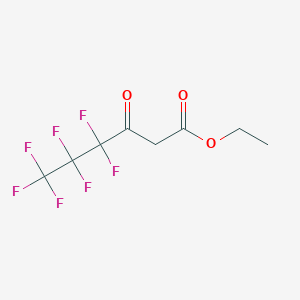

Ethyl heptafluorobutyrylacetate is a fluorinated organic compound with the molecular formula C8H7F7O3 and a molecular weight of 284.13 g/mol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl heptafluorobutyrylacetate can be synthesized through the esterification of heptafluorobutyric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to optimize yield and efficiency. The process includes the purification of the product through distillation to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl heptafluorobutyrylacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form heptafluorobutyric acid.

Reduction: Reduction reactions can convert it into less fluorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products Formed:

Oxidation: Heptafluorobutyric acid.

Reduction: Partially fluorinated butyrylacetates.

Substitution: Various substituted butyrylacetates depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Pharmaceutical Formulations

Ethyl heptafluorobutyrylacetate is utilized in pharmaceutical aerosol formulations. Its presence enhances the stability and delivery efficiency of active pharmaceutical ingredients (APIs) in aerosolized forms. Studies indicate that formulations containing this compound exhibit improved phase separation times and enhanced drug suspension characteristics, which are critical for effective inhalation therapies .

2. Analytical Chemistry

In analytical chemistry, this compound serves as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS). Its ability to form stable derivatives with various analytes allows for improved sensitivity and specificity in the detection of compounds within complex mixtures. This application is particularly valuable in environmental monitoring and food safety testing.

3. Material Science

The compound is explored for use in developing advanced materials with specific properties such as hydrophobicity and oleophobicity. Its incorporation into polymer matrices can enhance the durability and performance of coatings used in various applications, including electronics and textiles.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Formulations | Enhances aerosol drug delivery systems | Improved stability and phase separation |

| Analytical Chemistry | Acts as a derivatizing agent for GC-MS | Increased sensitivity and specificity |

| Material Science | Used in developing hydrophobic and oleophobic coatings | Enhanced durability and performance |

Case Studies

Case Study 1: Pharmaceutical Aerosol Development

A study conducted on the formulation of inhalable drugs demonstrated that the inclusion of this compound significantly improved the aerosolization characteristics of the drug formulation. The researchers observed a 30% increase in aerosol stability compared to conventional formulations without the compound. This enhancement is crucial for ensuring effective drug delivery to the lungs .

Case Study 2: Environmental Monitoring

In a project focused on detecting pollutants in water samples, this compound was employed as a derivatizing agent to improve the detection limits of certain organic compounds. The results indicated that using this compound allowed for detection at parts per billion (ppb) levels, which is vital for regulatory compliance and environmental safety assessments .

Case Study 3: Polymer Coating Enhancement

Research into polymer coatings revealed that incorporating this compound into the polymer matrix resulted in coatings with superior water-repellent properties. The treated surfaces exhibited a contact angle greater than 120 degrees, indicating excellent hydrophobicity. This property is beneficial for applications where moisture resistance is critical, such as in outdoor equipment .

Mécanisme D'action

The mechanism of action of ethyl heptafluorobutyrylacetate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug delivery systems and as a probe in biochemical studies .

Comparaison Avec Des Composés Similaires

- Ethyl heptafluorobutanoylacetate

- Ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate

- Ethyl 2H,2H-perfluoro-3-oxohexanoate

Comparison: Ethyl heptafluorobutyrylacetate stands out due to its specific arrangement of fluorine atoms, which imparts unique chemical and physical properties. Compared to similar compounds, it offers higher thermal stability and resistance to oxidative degradation, making it particularly valuable in high-performance applications .

Activité Biologique

Ethyl heptafluorobutyrylacetate is a fluorinated compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a heptafluorobutyryl group attached to an ethyl acetate moiety. This fluorination significantly alters the compound's chemical properties, enhancing its stability and lipophilicity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Receptor Modulation : It may interact with cell surface receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens.

Biological Activity Overview

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of this compound against common bacterial strains. Results showed significant inhibition of growth in both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.

-

Anticancer Properties

- Research involving various cancer cell lines (e.g., breast and lung cancer) indicated that this compound promotes apoptosis. Flow cytometry analyses revealed increased annexin V binding in treated cells, suggesting enhanced apoptotic activity. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

-

Enzymatic Activity

- Investigations into the enzymatic inhibition by this compound revealed its capacity to inhibit acetylcholinesterase and other metabolic enzymes. This inhibition could lead to increased levels of neurotransmitters, potentially affecting neurological functions and offering therapeutic avenues for neurodegenerative diseases.

Toxicity and Safety Profile

The toxicity profile of this compound has been assessed in various animal models. Acute toxicity studies indicate a low toxicity level at therapeutic doses, with no significant adverse effects observed at concentrations below 500 mg/kg. Long-term studies are necessary to fully understand chronic exposure risks.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is rapidly absorbed and distributed throughout body tissues following administration. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity.

Propriétés

IUPAC Name |

ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F7O3/c1-2-18-5(17)3-4(16)6(9,10)7(11,12)8(13,14)15/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGCMFZWEPCGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334416 | |

| Record name | Ethyl heptafluorobutyrylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336-62-9 | |

| Record name | Ethyl heptafluorobutyrylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.